4-(4-Phenyl-1,3-thiazol-2-yl)phenol
Overview
Description
4-(4-Phenyl-1,3-thiazol-2-yl)phenol is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
The primary target of 4-(4-Phenyl-1,3-thiazol-2-yl)phenol is S-methyl-5-thioadenosine phosphorylase . This enzyme plays a crucial role in the methionine salvage pathway, which is essential for the growth and survival of certain cells .
Mode of Action
This compound interacts with its target, S-methyl-5-thioadenosine phosphorylase, leading to the inhibition of this enzyme .
Biochemical Pathways
The inhibition of S-methyl-5-thioadenosine phosphorylase by this compound affects the methionine salvage pathway . This pathway is responsible for the recycling of methionine from 5’-methylthioadenosine, a byproduct of polyamine synthesis . Disruption of this pathway can lead to the accumulation of toxic byproducts and depletion of essential amino acids, which can have downstream effects on protein synthesis and cell growth .
Result of Action
The inhibition of S-methyl-5-thioadenosine phosphorylase by this compound can lead to significant anti-promastigote activity, as demonstrated in studies on Leishmania amazonensis . This suggests that the compound could potentially be used as a therapeutic agent for diseases caused by this parasite .
Biochemical Analysis
Biochemical Properties
4-(4-Phenyl-1,3-thiazol-2-yl)phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor activities . These interactions are often mediated through binding to specific active sites on enzymes or receptors, leading to inhibition or activation of biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been shown to affect the synthesis of neurotransmitters, such as acetylcholine, which is crucial for the normal functioning of the nervous system . Additionally, these compounds can induce oxidative stress in cells, leading to changes in gene expression and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their functions. For instance, thiazole derivatives have been reported to form hydrogen bonds and π-π interactions with target proteins, which can alter their conformation and activity . These interactions can result in enzyme inhibition or activation, changes in gene expression, and modulation of cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can exhibit a fast onset of action, with their effects being observed within a short period . The long-term stability and degradation of these compounds can affect their efficacy and safety in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial or anti-inflammatory activities. At higher doses, it can cause toxic or adverse effects. For example, thiazole derivatives have been shown to induce oxidative damage in cells at higher concentrations, leading to cytotoxicity and cell death . Therefore, determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing the risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. Thiazole derivatives have been reported to influence the metabolism of carbohydrates, lipids, and proteins by modulating the activity of key metabolic enzymes . These interactions can lead to changes in metabolic flux and the accumulation of specific metabolites, which can affect cellular function and overall metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution. For instance, thiazole derivatives have been shown to be transported across cell membranes through specific transporters, which can affect their localization and accumulation within cells . These interactions can influence the compound’s efficacy and safety in different tissues and organs.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, thiazole derivatives have been reported to localize in the mitochondria, where they can modulate mitochondrial function and induce oxidative stress . These interactions can affect the compound’s activity and its impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenyl-1,3-thiazol-2-yl)phenol typically involves the reaction of 4-phenylthiazol-2-amine with phenol under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-(4-Phenyl-1,3-thiazol-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Phenyl-1,3-thiazole-2-amine
- 4-(4-Methyl-1,3-thiazol-2-yl)phenol
- 4-(4-Bromophenyl)-1,3-thiazol-2-yl)phenol
Uniqueness
4-(4-Phenyl-1,3-thiazol-2-yl)phenol is unique due to its specific structural features, which confer distinct biological activities compared to other thiazole derivatives. Its phenolic group enhances its antioxidant properties, while the thiazole ring contributes to its antimicrobial and anticancer activities .
Properties
IUPAC Name |
4-(4-phenyl-1,3-thiazol-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NOS/c17-13-8-6-12(7-9-13)15-16-14(10-18-15)11-4-2-1-3-5-11/h1-10,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKXVVPYNEPDZNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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